2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene
Description
Properties
IUPAC Name |
2-(3-bromopropoxy)-4-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIKBSXQSMZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655481 | |
| Record name | 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848589-65-1 | |
| Record name | 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation via Nucleophilic Substitution
A common approach involves reacting 4-methyl-1-nitrophenol or its derivatives with 1,3-dibromopropane or 3-bromopropanol derivatives under basic conditions to form the ether linkage.
- Reagents and Conditions: Potassium carbonate or other inorganic bases (e.g., sodium hydrogen carbonate) are used to deprotonate the phenol, facilitating nucleophilic attack on the alkyl bromide.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred to enhance nucleophilicity and solubility.
- Temperature: Reactions are typically conducted at temperatures ranging from room temperature to reflux (approximately 25°C to 100°C) to optimize yield.
Multi-Step Synthesis via Intermediate Formation
An alternative method involves synthesizing intermediate compounds such as 1-(3-bromopropoxy)-4-nitrobenzene, followed by further functional group modifications.
- Step 1: Preparation of 1-(3-bromopropoxy)-4-nitrobenzene by reacting 4-nitrophenol with 3-bromopropanol or 1,3-dibromopropane in the presence of potassium carbonate in DMF.
- Step 2: Introduction of the methyl group at the 4-position or other substitutions via electrophilic aromatic substitution or alkylation.
- Step 3: Purification by distillation under reduced pressure or crystallization.
Use of Coupling Reagents
In some advanced synthetic protocols, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), diphenylphosphoryl azide, or N,N'-carbonyldiimidazole are employed to facilitate the formation of ether or amide bonds when the compound is part of a larger synthetic scheme.
- Advantages: These reagents enable mild reaction conditions and high specificity.
- Solvent Systems: Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), and DMF.
Research Findings and Data Tables
The following table summarizes key experimental parameters and yields reported in literature and patents for the preparation of 2-(3-bromopropoxy)-4-methyl-1-nitrobenzene or closely related compounds:
| Method | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-nitrophenol + 3-bromopropanol + K2CO3 | DMF | 25–80 | 70–85 | Base-mediated ether formation; polar aprotic solvent |
| Multi-step via bromopropoxy | 4-nitrophenol + 1,3-dibromopropane + K2CO3 | DMF | 50–100 | 75–80 | Intermediate isolation and purification required |
| Coupling reagent-assisted | Using DCC or diphenylphosphoryl azide | THF, DCM, or DMF | -10 to 100 | 65–90 | Peptide coupling reagents facilitate bond formation |
| Reduction (related compounds) | Fe + conc. HCl | Ethanol or aqueous | Reflux (80–100) | - | Used for nitro group reduction in related syntheses |
Summary of Analytical Characterization
- NMR Data: Proton NMR typically shows characteristic signals for the bromopropoxy chain (triplets and multiplets around 3.5 ppm for CH2Br, 4.1 ppm for O–CH2, and 2.2–2.8 ppm for methylene groups), aromatic protons (6.6–7.8 ppm), and methyl groups (around 2.2–2.8 ppm).
- Purification: Distillation under reduced pressure and recrystallization are standard to achieve high purity.
- Spectroscopic Confirmation: Infrared spectra confirm nitro group presence with strong absorptions near 1345 and 1521 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-(3-bromopropoxy)-4-methyl-1-aminobenzene.
Oxidation: Formation of 2-(3-bromopropoxy)-4-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(3-bromopropoxy)-4-methyl-1-nitrobenzene can be utilized in the development of anticancer drugs. The compound's ability to modulate biological pathways makes it a candidate for combination therapies with existing antitumor agents. For instance, certain derivatives have shown effectiveness against multidrug-resistant tumors, including colon and renal cancers, when used in conjunction with traditional chemotherapeutics like vincristine and doxorubicin .
Histamine Receptor Modulation
The compound may also act as a ligand for histamine receptors, specifically the H3 receptor, which is implicated in various neurological disorders. Its structural features allow it to potentially influence histaminergic signaling pathways, making it a subject of interest for developing treatments for conditions such as allergies and sleep disorders .
Organic Synthesis
Building Block in Organic Reactions
Due to its bromine atom, 2-(3-bromopropoxy)-4-methyl-1-nitrobenzene serves as an excellent electrophile in nucleophilic substitution reactions. It can be employed as a precursor in the synthesis of more complex organic molecules through various coupling reactions, such as Sonogashira coupling or Ullmann coupling reactions. These methods allow for the formation of carbon-carbon bonds, facilitating the construction of diverse organic frameworks .
Synthesis of Functionalized Aromatics
The compound can be transformed into various functionalized aromatic compounds, which are valuable in the production of pharmaceuticals and agrochemicals. Its nitro group can be reduced or substituted to yield amines or other functional groups, expanding its utility in synthetic chemistry .
Materials Science
Polymer Chemistry
In materials science, derivatives of 2-(3-bromopropoxy)-4-methyl-1-nitrobenzene have been explored for their potential use in creating specialty polymers. The bromine substituent allows for further functionalization, which is crucial for tailoring the properties of polymers for specific applications such as coatings, adhesives, and electronic materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The bromopropoxy group can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-(3-bromopropoxy)-4-methyl-1-nitrobenzene can be contextualized by comparing it to the following analogs:
Structural and Functional Comparisons
Key Findings
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene exhibits enhanced electronic effects due to fluorine’s electronegativity, making it more reactive in SNAr (nucleophilic aromatic substitution) compared to the target compound. 2-(Benzyloxy)-1-bromo-3-nitrobenzene demonstrates how bulky substituents (e.g., benzyloxy) can sterically hinder reactions, a contrast to the flexible bromopropoxy group.
Applications: Compounds with nitro and bromine groups (e.g., 4-bromo-2-methyl-1-nitrobenzene ) are commonly used as intermediates in pharmaceuticals and agrochemicals. The target compound’s alkoxy chain may expand its utility in synthesizing prodrugs or fluorescent probes, as seen in related bromoalkoxy-nitrobenzene derivatives . The multi-substituted 3-bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene highlights the role of halogen diversity (Br, Cl) in tuning reactivity for specialized synthetic pathways.
For example, 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene mandates immediate decontamination of exposed clothing , a precaution applicable to the target compound.
Biological Activity
2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene, a nitro-substituted aromatic compound, has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHBrNO
- CAS Number : 848589-65-1
- Molecular Weight : 284.12 g/mol
The presence of the bromopropoxy and nitro groups in its structure significantly influences its biological activity.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Research indicates that compounds similar to 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene can inhibit CDK2, a key regulator in the cell cycle. This inhibition prevents phosphorylation of target proteins, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Antimicrobial Activity
Nitro-containing compounds are known to exhibit antimicrobial properties. The mechanism generally involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, causing cellular damage . This property makes such compounds promising candidates for treating infections caused by bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.
Cellular Effects
The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial functions. Additionally, it can influence cell signaling pathways, such as the PI3K/Akt pathway, which are crucial for cell survival .
In Vitro Studies
In laboratory settings, 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene showed significant cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | CDK2 inhibition leading to cell cycle arrest |
| A549 (Lung Cancer) | 18 | Mitochondrial disruption |
These results indicate a promising therapeutic potential against various cancers.
Animal Models
In vivo studies have demonstrated that at lower doses, the compound effectively inhibits tumor growth without significant toxicity. However, higher doses resulted in hepatotoxicity and nephrotoxicity, underscoring the importance of dosage optimization in therapeutic applications .
Summary of Findings
The biological activity of 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene is characterized by:
- Antitumor Properties : Induces apoptosis and inhibits key regulatory enzymes.
- Antimicrobial Activity : Effective against various bacterial strains through DNA interaction.
- Dosage-dependent Effects : Therapeutic effects at lower doses versus toxicity at higher concentrations.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene, and how can reaction efficiency be optimized?
- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. For example, reacting 4-methyl-1-nitrobenzene derivatives with 3-bromopropanol under basic conditions (e.g., K₂CO₃ in acetone) at reflux (~60°C) can yield the ether linkage . Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenolic precursor to 3-bromopropanol) and reaction time (12–24 hours). Purity is confirmed via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and recrystallization from ethanol .
Q. What spectroscopic techniques are critical for characterizing 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene?
- Methodological Answer:
- ¹H NMR: Key peaks include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4–2.6 ppm), and bromopropoxy chain protons (δ 3.6–4.2 ppm for OCH₂ and δ 1.8–2.1 ppm for CH₂Br) .
- FT-IR: Look for nitro (N-O) stretches at ~1,520–1,350 cm⁻¹, ether (C-O-C) at ~1,250 cm⁻¹, and C-Br at ~650 cm⁻¹ .
- GC-MS: Molecular ion peak at m/z ~301 (C₁₀H₁₁BrNO₃) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .
Q. How should 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene be stored to ensure stability?
- Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar). The bromine and nitro groups make the compound sensitive to moisture and photodegradation. Regular stability testing via HPLC (e.g., C18 column, acetonitrile:water 70:30) is recommended to monitor decomposition .
Q. What safety precautions are required when handling this compound?
- Methodological Answer: Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential irritation (H315/H319 hazards). Spills should be neutralized with 10% sodium thiosulfate and disposed of as halogenated waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene in substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states for bromine substitution. Key parameters include bond dissociation energies (C-Br ~70 kcal/mol) and electrostatic potential maps to identify nucleophilic attack sites. Compare predicted activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants in DMSO/water) .
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) provides precise bond lengths and angles. For example:
Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer: In Suzuki-Miyaura coupling, polar aprotic solvents (DMF, DMSO) enhance oxidative addition of Pd catalysts to C-Br bonds. Kinetic studies at 80–120°C show Arrhenius behavior with activation energy (Ea) ~25–30 kJ/mol. Monitor via in situ Raman spectroscopy (C-Br peak at 650 cm⁻¹ disappearance) .
Q. What strategies reconcile contradictions in reported biological activity data for nitroaromatic derivatives?
- Methodological Answer: Use orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to validate bioactivity. For instance, discrepancies in IC₅₀ values may arise from assay conditions (pH, co-solvents). Statistical meta-analysis of published data (e.g., PRISMA guidelines) identifies outliers and systemic biases .
Q. How can isotopic labeling (e.g., ¹⁵N or ²H) clarify metabolic pathways of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
